4-(2-Nitrophenyl)-3-thiosemicarbazide

Physical Organic Chemistry Crystallography Pre-formulation

Choose 4-(2-nitrophenyl)-3-thiosemicarbazide over its para isomer for reproducible synthetic outcomes. The ortho-nitro group (Hammett σₚ=+0.78) lowers the melting point to 164–165°C, enables intramolecular H-bonding for regioselective cyclization to 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, and tunes transition-metal complex redox potentials. A +45 Da mass shift vs. 4-phenyl analogs ensures unambiguous LC-MS quantitation. Ideal for peptidomimetic libraries (bradykinin B₂, CCK2, NK1). Standard purity: ≥95%.

Molecular Formula C7H8N4O2S
Molecular Weight 212.23 g/mol
CAS No. 73305-12-1
Cat. No. B1308181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Nitrophenyl)-3-thiosemicarbazide
CAS73305-12-1
Molecular FormulaC7H8N4O2S
Molecular Weight212.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=S)NN)[N+](=O)[O-]
InChIInChI=1S/C7H8N4O2S/c8-10-7(14)9-5-3-1-2-4-6(5)11(12)13/h1-4H,8H2,(H2,9,10,14)
InChIKeySCSGXHUQNKDYPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Nitrophenyl)-3-thiosemicarbazide (CAS 73305-12-1): Essential Physical Properties and Chemical Identity for Research Procurement


4-(2-Nitrophenyl)-3-thiosemicarbazide (CAS 73305-12-1) is a thiosemicarbazide derivative characterized by a 2-nitrophenyl substituent on the N4 nitrogen . It serves as a versatile building block in organic synthesis, particularly for the construction of heterocyclic scaffolds such as 1,3,4-oxadiazoles and 1,3,4-thiadiazoles [1]. Its molecular formula is C₇H₈N₄O₂S, with a molecular weight of 212.23 g/mol, and it is commercially available with a typical purity of 95% . The compound's physicochemical properties, including its distinctive melting point of 164-165 °C (with decomposition) and predicted pKa of 9.98, are crucial for its handling and reactivity in downstream applications .

Why Generic Substitution Fails: Positional Isomerism and Electronic Effects Distinguish 4-(2-Nitrophenyl)-3-thiosemicarbazide from its 4-Nitrophenyl and Unsubstituted Phenyl Analogs


Direct substitution of 4-(2-nitrophenyl)-3-thiosemicarbazide with its closest positional isomer, 4-(4-nitrophenyl)-3-thiosemicarbazide, or the unsubstituted 4-phenyl-3-thiosemicarbazide is not scientifically sound due to quantifiable differences in key physicochemical properties and resultant reactivity. The ortho-nitro group in the target compound introduces a unique electronic environment and steric constraint that directly impacts its melting point, solubility, and its ability to engage in intramolecular hydrogen bonding [1]. These differences are not merely academic; they translate into altered cyclization pathways and divergent coordination chemistry, making the selection of the correct isomer critical for reproducible synthetic outcomes and reliable structure-activity relationships [1].

Quantitative Differentiation of 4-(2-Nitrophenyl)-3-thiosemicarbazide: Head-to-Head Comparisons with Isomeric and Electronic Analogs


Thermal Behavior: Lower Melting Point with Decomposition vs. Higher Melting 4-Nitrophenyl Isomer

The melting point of 4-(2-nitrophenyl)-3-thiosemicarbazide is 164-165 °C, and it is reported to decompose upon melting . This is significantly lower than the melting point of its positional isomer, 4-(4-nitrophenyl)-3-thiosemicarbazide, which melts at 184-185 °C without decomposition . This 20 °C difference and distinct thermal behavior are indicative of different crystal packing forces and stability, which can influence purification methods (e.g., recrystallization) and solid-state handling .

Physical Organic Chemistry Crystallography Pre-formulation

Acidity Modulation: Lower Predicted pKa vs. 4-Nitrophenyl Isomer

The predicted acid dissociation constant (pKa) for 4-(2-nitrophenyl)-3-thiosemicarbazide is 9.98 ± 0.70 . In contrast, the pKa for its para-substituted isomer, 4-(4-nitrophenyl)-3-thiosemicarbazide, is predicted to be slightly higher at 10.25 ± 0.70 . This ~0.27 unit difference, while small, suggests the 2-nitro isomer is marginally more acidic, which can influence its ionization state under physiological-like pH conditions and affect its reactivity as a nucleophile or its behavior in metal chelation and acid-base catalysis .

Physical Organic Chemistry Medicinal Chemistry Reactivity

Distinctive Crystal Packing: Ortho-Nitro Group Enables Unique Hydrogen-Bonding Network in Cyclized Derivatives

X-ray diffraction (XRD) studies on a key cyclized derivative, N-(2-nitrophenyl)-5-phenyl-1,3,4-oxadiazole-2-amine, synthesized from 4-(2-nitrophenyl)-3-thiosemicarbazide, revealed a complex hydrogen-bonding network involving four types of interactions (N–H···O, N–H···N, C–H···O, C–H···N) within an orthorhombic crystal system (space group Pca2₁, Z=4) [1]. The ortho-nitro group is structurally poised to facilitate intramolecular hydrogen bonding, a feature not possible with the para-nitro isomer (4-nitrophenyl), which typically exhibits only intermolecular hydrogen bonding [2]. This intramolecular interaction stabilizes a specific molecular conformation that can pre-organize the molecule for cyclization, influencing both the yield and the structure of the resulting heterocycle [1][3].

Supramolecular Chemistry Crystal Engineering Heterocyclic Synthesis

Increased Molecular Weight vs. Unsubstituted 4-Phenyl-3-thiosemicarbazide

The molecular weight of 4-(2-nitrophenyl)-3-thiosemicarbazide is 212.23 g/mol, due to the presence of the nitro group and the additional oxygen atoms . This is substantially higher than the molecular weight of the unsubstituted analog, 4-phenyl-3-thiosemicarbazide (CAS 5351-69-9), which is 167.23 g/mol . This 45.00 g/mol difference is significant for calculating reagent stoichiometry in synthetic reactions and for distinguishing the compound via mass spectrometry [1].

Synthetic Chemistry Stoichiometry Analytical Chemistry

Electronic Modulation: Electron-Withdrawing Nitro Group Reduces Reactivity Compared to Electron-Rich Analogs

The strong electron-withdrawing nature of the ortho-nitro group in 4-(2-nitrophenyl)-3-thiosemicarbazide reduces the electron density on the phenyl ring and the adjacent nitrogen, thereby modulating its reactivity. This is a class-level inference based on Hammett substituent constants: a nitro group has a σₚ value of +0.78, indicating strong electron withdrawal, compared to an amino group (σₚ = -0.66), which is strongly electron-donating [1]. Consequently, the 2-nitrophenyl derivative will be less reactive towards electrophilic aromatic substitution and will exhibit different nucleophilicity at the terminal amine compared to an analog like 4-(2-aminophenyl)-3-thiosemicarbazide [2].

Physical Organic Chemistry Synthetic Methodology Medicinal Chemistry

Optimized Application Scenarios for 4-(2-Nitrophenyl)-3-thiosemicarbazide Based on Quantified Differentiation


Regioselective Synthesis of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles via Intramolecular Cyclization

The lower melting point and decomposition behavior of 4-(2-nitrophenyl)-3-thiosemicarbazide (164-165 °C) compared to its 4-nitro isomer (184-185 °C) indicates a different thermal activation profile. This can be exploited in cyclization reactions, where the ortho-nitro group's capacity for intramolecular hydrogen bonding, as evidenced by XRD studies on its cyclized product, pre-organizes the molecule for efficient and regioselective ring closure [1]. This makes it a superior substrate for generating 1,3,4-oxadiazoles and 1,3,4-thiadiazoles under mild thermal or acidic conditions, a key step in synthesizing pharmacologically relevant heterocycles [1][2].

Design of Conformationally Restricted Peptidomimetics and Bioactive Scaffolds

The ortho-nitro group in 4-(2-nitrophenyl)-3-thiosemicarbazide introduces a steric and electronic constraint not present in the unsubstituted phenyl or 4-nitrophenyl analogs. This restriction promotes a specific molecular geometry, as suggested by the complex hydrogen-bonding network in its derivatives [1]. This property is valuable for the design of peptidomimetics, where a rigid, non-peptide scaffold is required to mimic a specific peptide secondary structure (e.g., a β-turn) and achieve selective receptor binding. The 1-(2-nitrophenyl)thiosemicarbazide scaffold has been successfully employed to develop potent, orally active non-peptide antagonists for the bradykinin B₂ receptor and peptidomimetics for CCK2 and NK1 receptors [3][4]. The target compound, as a close structural analog, is directly applicable for building similar libraries of conformationally biased molecules.

Synthesis of Metal Complexes with Tuned Electronic and Steric Properties

The strong electron-withdrawing nature of the nitro group (Hammett σₚ = +0.78) in 4-(2-nitrophenyl)-3-thiosemicarbazide significantly reduces the electron density on the thiosemicarbazide ligand compared to analogs with electron-donating groups (e.g., -NH₂, σₚ = -0.66) [1]. This electronic tuning directly influences the ligand field strength and redox potential of its transition metal complexes (e.g., with Cu(II), Ni(II), Co(II)). This makes the compound a valuable ligand for synthesizing coordination compounds with potentially enhanced oxidative stability and distinct electronic properties, which are critical for applications in catalysis, materials science, and the development of metallodrugs [2].

Analytical Chemistry and Method Development: Use as a Distinctive Reference Standard

With a molecular weight of 212.23 g/mol, 4-(2-nitrophenyl)-3-thiosemicarbazide is easily distinguishable from the unsubstituted 4-phenyl analog (167.23 g/mol) by a mass difference of +45.00 g/mol [1][2]. This significant difference, along with its unique fragmentation pattern, makes it a robust reference standard for LC-MS and LC-UV method development and validation. Its distinct retention time compared to other positional isomers allows for the development of selective analytical methods to monitor reaction progress or to quantify the compound in complex mixtures, ensuring the quality and purity of chemical processes [3].

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